

Thalidomide-4-C3-NH2 hydrochloride molecular weight and formula

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Compound of Interest

Thalidomide-4-C3-NH2
hydrochloride

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In-Depth Technical Guide to Thalidomide-4-C3-NH2 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Thalidomide-4-C3-NH2 hydrochloride**, a critical building block in the development of Proteolysis-Targeting Chimeras (PROTACs). It covers the molecule's core properties, its role in targeted protein degradation, and detailed experimental protocols relevant to its application.

Core Molecular Data

Thalidomide-4-C3-NH2 hydrochloride is a derivative of thalidomide, functionalized with a 3-carbon alkyl amine linker at the 4-position of the phthalimide ring. This primary amine serves as a versatile chemical handle for conjugation to a target protein ligand, forming a heterobifunctional PROTAC.



Property	Value	Citation(s)
Chemical Name	Thalidomide-4-C3-NH2 hydrochloride	[1][2]
CAS Number	2357110-84-8	[1]
Molecular Formula	C16H18CIN3O4	[1][2]
Molecular Weight	351.79 g/mol	[1]
Purity	Typically >95%	[1]
Storage Conditions	2-8°C or -20°C for long-term storage	[1][3]

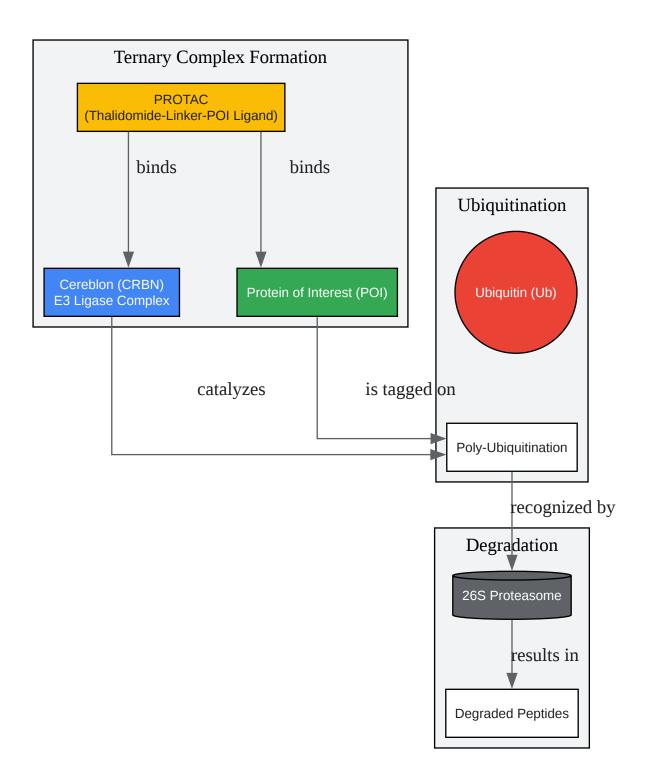
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Thalidomide-4-C3-NH2 hydrochloride functions as a recruiter of the Cereblon (CRBN) E3 ubiquitin ligase complex.[4] PROTACs synthesized using this molecule leverage the cell's own protein disposal machinery to achieve targeted degradation.

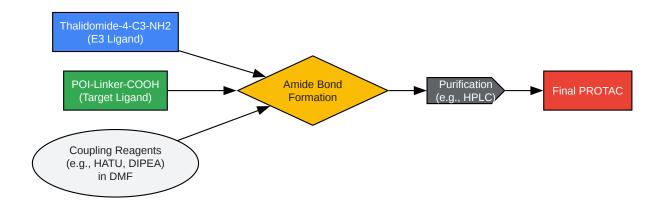
Signaling Pathway for PROTAC-Mediated Degradation

The thalidomide moiety of the PROTAC binds to CRBN, a substrate receptor for the Cullin 4A (CUL4A) E3 ubiquitin ligase complex.[5] Simultaneously, the other end of the PROTAC binds to the protein of interest (POI). This induced proximity brings the POI close to the E3 ligase machinery, leading to its polyubiquitination. The polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.









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